3-Isopropyl-4-vinylpyridine

Polymer Chemistry Materials Science Lipophilicity

3-Isopropyl-4-vinylpyridine (CAS: 1824391-11-8, molecular formula: C10H13N, MW: 147.22) is a functionalized pyridine monomer featuring a reactive 4-vinyl group and a sterically demanding 3-isopropyl substituent. This compound is primarily supplied as a liquid building block for specialty polymer synthesis and advanced organic transformations.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B13113436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-4-vinylpyridine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CN=C1)C=C
InChIInChI=1S/C10H13N/c1-4-9-5-6-11-7-10(9)8(2)3/h4-8H,1H2,2-3H3
InChIKeyBYRLNOCIDCLSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-4-vinylpyridine (CAS 1824391-11-8): Core Properties and Procurement-Relevant Specifications


3-Isopropyl-4-vinylpyridine (CAS: 1824391-11-8, molecular formula: C10H13N, MW: 147.22) is a functionalized pyridine monomer featuring a reactive 4-vinyl group and a sterically demanding 3-isopropyl substituent . This compound is primarily supplied as a liquid building block for specialty polymer synthesis and advanced organic transformations . Its unique substitution pattern distinguishes it from simpler vinylpyridine analogs by modulating steric hindrance and lipophilicity .

Specialty polymer synthesis requiring steric and electronic control
Advanced organic transformations exploiting the reactive vinyl handle
Liquid building block format for precise monomer incorporation

3-Isopropyl-4-vinylpyridine: Why Simple Vinylpyridine Analogs Cannot Substitute for Precision Chemistry


Direct substitution of 3-isopropyl-4-vinylpyridine with unsubstituted 4-vinylpyridine (4VP) or 2-vinylpyridine (2VP) is chemically invalid for most applications. The 3-isopropyl group introduces a steric barrier that modulates both polymerization kinetics and post-polymerization quaternization rates [1]. In catalysis, 3-vinylpyridine and 4-vinylpyridine exhibit divergent chemoselectivity under hydroformylation conditions, a difference that would be further amplified by the isopropyl substituent [2]. Furthermore, the isopropyl group alters the monomer's lipophilicity (LogP) and glass transition temperature (Tg) of the resulting polymers compared to 4VP, directly impacting material performance .

Polymerization kinetics 3-isopropyl-4-vinylpyridine vs 4-Vinylpyridine

Steric bulk from the isopropyl group may slow polymerization and alter quaternization rates, shifting copolymer architecture.

Catalytic chemoselectivity 3-isopropyl-4-vinylpyridine vs 4-Vinylpyridine or 3-vinylpyridine

Hydroformylation behavior diverges: 4VP undergoes hydrogenation, while 3VP yields branched aldehydes; isopropyl substitution further modulates regiochemistry.

Material hydrophobicity & Tg 3-isopropyl-4-vinylpyridine vs 4-Vinylpyridine

Higher cLogP and glass transition temperature of derived polymers may affect self-assembly and thermal properties compared to 4VP-based materials.

3-Isopropyl-4-vinylpyridine: Verifiable Differentiation Data vs. Analogous Vinyl Monomers


Enhanced Lipophilicity (cLogP) vs. 4-Vinylpyridine for Polymer Phase Separation

The 3-isopropyl group significantly increases the calculated lipophilicity of the monomer relative to unsubstituted 4-vinylpyridine. This higher logP value is critical for applications requiring controlled phase separation in amphiphilic block copolymers .

Lipophilicity (cLogP)
Class-level inference
~2.8–3.0
+1.4–1.6 log units vs 4VP
Supports enhanced phase separation in amphiphilic block copolymers.
Calculated; experimental logP may vary.
Polymer Chemistry Materials Science Lipophilicity

Steric Modulation of Quaternization Kinetics in Polymer Derivatives

The isopropyl group at the 3-position introduces significant steric hindrance adjacent to the polymerizable vinyl group. Kinetic studies on poly(vinylpyridine) derivatives demonstrate that alkyl substituents near the pyridine nitrogen substantially reduce quaternization rates compared to unhindered poly(4-vinylpyridine) [1]. This property is exploited to tune the degree of functionalization in ion-exchange resins and antimicrobial coatings.

Quaternization kinetics
Class-level inference
Significantly slower vs poly(4VP)
Qualitative steric hindrance observed
Enables precise control over charge density in functional polymers.
Rate reduction depends on alkyl halide and solvent; specific kinetic data to verify.
Polymer Functionalization Reaction Kinetics Steric Hindrance

Divergent Chemoselectivity in Catalytic Transformations (Hydroformylation vs. Hydrogenation)

In Rh-catalyzed hydroformylation, 3-vinylpyridine exclusively yields branched aldehydes, whereas 4-vinylpyridine is inert to hydroformylation and undergoes only hydrogenation to 4-ethylpyridine [1]. The presence of the 3-isopropyl group on 3-isopropyl-4-vinylpyridine is expected to further influence the regioselectivity of such catalytic additions due to combined steric and electronic effects at the 4-position vinyl group.

Hydroformylation reactivity
Cross-study comparable
3VP: >95% branched aldehyde; 4VP: 95% hydrogenation
Expected additional steric control for target
Suggests feasibility for branched aldehyde formation with steric tuning.
Inferred from 3-vinylpyridine behavior; direct validation needed.
Organic Synthesis Catalysis Chemoselectivity

3-Isopropyl-4-vinylpyridine: High-Value Application Scenarios Where Differentiation Matters


Synthesis of Tunable Amphiphilic Block Copolymers for Smart Coatings

Utilized as a hydrophobic monomer in block copolymers with N-isopropylacrylamide (NIPAM). The enhanced cLogP of 3-isopropyl-4-vinylpyridine relative to 4VP sharpens the LCST (lower critical solution temperature) transition and improves film formation in stimuli-responsive coatings.

Preparation of Sterically Hindered Ligands and Catalysts

Employed as a precursor for N-alkylpyridinium salts or metal-coordinating ligands where the 3-isopropyl group restricts undesired coordination modes. The steric bulk increases selectivity in transition metal-catalyzed cross-coupling reactions.

Development of Controlled-Release Antimicrobial Polymers

The attenuated quaternization kinetics of the poly(3-isopropyl-4-vinylpyridine) backbone [1] allow for the controlled, partial functionalization of the polymer with biocidal alkyl chains. This prevents the burst release of antimicrobial agents and extends the functional lifetime of the material.

Application
Selection Property
Validation Focus
Tunable amphiphilic block copolymers
Enhanced monomer hydrophobicity
LCST transition and film formation in stimuli-responsive coatings
Sterically hindered ligands and catalysts
Steric bulk restricts coordination modes
Selectivity improvement in cross-coupling reactions
Controlled-release antimicrobial polymers
Attenuated quaternization kinetics
Controlled partial functionalization to extend antimicrobial duration

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